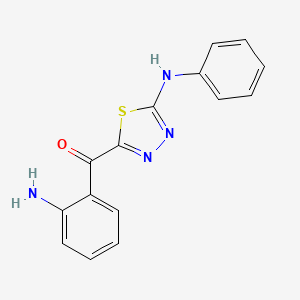
(2-aminophenyl)(5-anilino-1,3,4-thiadiazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-aminophenyl)(5-anilino-1,3,4-thiadiazol-2-yl)methanone, commonly known as ATTM, is a novel organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiadiazole derivatives, which have been widely investigated for their diverse biological activities. ATTM has been found to exhibit promising pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mecanismo De Acción
The mechanism of action of ATTM involves its interaction with various molecular targets in cells. ATTM has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. ATTM also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the production of pro-inflammatory prostaglandins. ATTM induces apoptosis in cancer cells by activating caspases, which are enzymes that cleave proteins and trigger cell death. ATTM also inhibits the activity of protein kinase B (AKT), a signaling pathway that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
ATTM has been shown to have various biochemical and physiological effects in cells and animals. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cells and animal models of inflammation. ATTM also inhibits the growth and metastasis of cancer cells in vitro and in vivo. Additionally, ATTM has been shown to protect cells from oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ATTM in lab experiments is its diverse pharmacological properties, which make it a potential candidate for the development of novel therapeutics. ATTM is also relatively easy to synthesize and purify, which makes it accessible for research purposes. One of the limitations of using ATTM in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated. Additionally, the optimal dosage and administration route of ATTM need to be determined for different diseases and animal models.
Direcciones Futuras
There are several future directions for the research on ATTM. One of the directions is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and autoimmune diseases. Another direction is to explore the structure-activity relationship of ATTM and its analogs to identify more potent and selective compounds. Additionally, the development of novel drug delivery systems for ATTM could enhance its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of ATTM involves the reaction of 2-aminophenol with 5-amino-1,3,4-thiadiazole-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with aniline in the presence of a catalyst such as triethylamine to yield the final product. The purity and yield of ATTM can be improved by using different solvents, reaction conditions, and purification methods.
Aplicaciones Científicas De Investigación
ATTM has been extensively investigated for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). ATTM also has anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, ATTM has been shown to have anti-oxidant effects by scavenging free radicals and protecting cells from oxidative stress.
Propiedades
IUPAC Name |
(2-aminophenyl)-(5-anilino-1,3,4-thiadiazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c16-12-9-5-4-8-11(12)13(20)14-18-19-15(21-14)17-10-6-2-1-3-7-10/h1-9H,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXQHMFQBGQTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C(=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminophenyl)[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

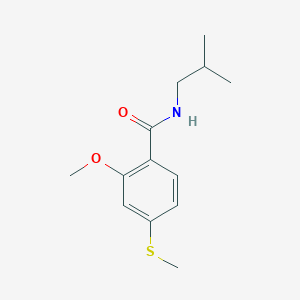
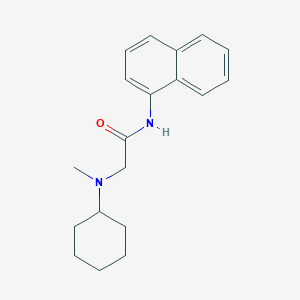
![N-2-adamantyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5720536.png)
![8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B5720538.png)
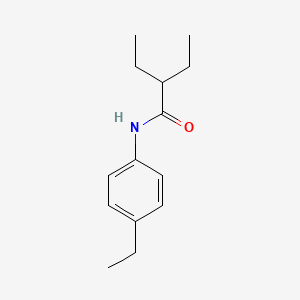
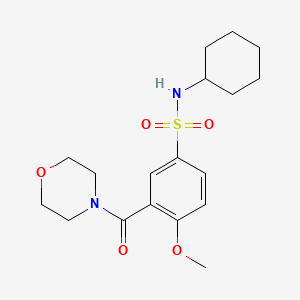
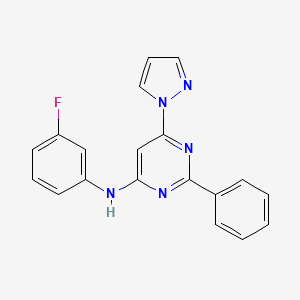
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)
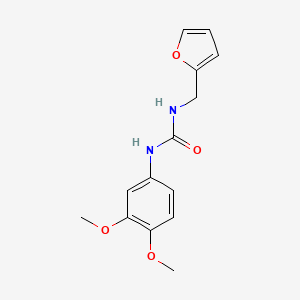
![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)